1-Naphthalenamine, 5-nitro-

Übersicht

Beschreibung

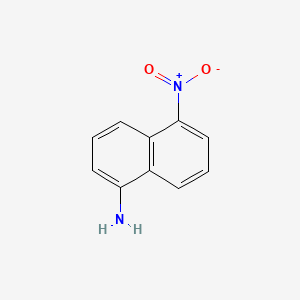

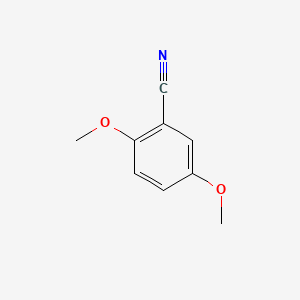

1-Naphthalenamine, 5-nitro-, also known as 5-nitronaphthalene, is a derivative of naphthalene where a nitro group is substituted at the fifth position. Naphthalene derivatives, including nitronaphthalenes, are significant in various chemical processes and have implications in environmental and health-related areas due to their potential procarcinogenic properties .

Synthesis Analysis

The synthesis of nitronaphthalenes can be achieved through gas-phase reactions, as demonstrated in a study where naphthalene reacted with N2O5 in air to form 1-nitronaphthalene and 2-nitronaphthalene . Another approach involves the nitration of 1-methyl-4-(2,4,6-trinitrophenyl)naphthalene and its derivatives, which can lead to the formation of various nitro-, dinitro-, and trinitro-derivatives through a combination of nitration and Ullmann reactions .

Molecular Structure Analysis

The molecular structure of nitronaphthalene derivatives can be complex, with the nitro group inducing a certain dihedral angle with the plane of the naphthalene system. For instance, in the crystal structure of 1-nitro-4-(trimethylsilylethynyl)naphthalene, the nitro group forms a dihedral angle of 22.04° with the naphthalene plane . This structural feature can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Nitronaphthalenes can participate in various chemical reactions due to the presence of the nitro group, which acts as an electron-withdrawing group. The reactivity of nitronaphthalenes can be influenced by the position of the nitro group and the nature of other substituents on the naphthalene ring. The gas-phase reaction of naphthalene with N2O5, leading to the formation of nitronaphthalenes, is an example of such reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitronaphthalenes are influenced by the presence of the nitro group and its interaction with the naphthalene system. The introduction of a nitro group can significantly alter the photophysical properties of naphthalene derivatives, as seen in a study where nitro-group-containing naphthalene derivatives exhibited unique solvent-dependent fluorescence, which is of interest for environmental sensor applications . The nitro group's strong electron-withdrawing nature can lead to changes in fluorescence behavior depending on the solvent's polarity .

Wissenschaftliche Forschungsanwendungen

Optoelectronic and Electronic Properties

- 1-Naphthalenamine, 5-nitro- and related compounds demonstrate potential in optoelectronics due to their favorable ionization potentials, electron affinities, and reorganization energies. These properties make them suitable for use in dye-sensitized solar cells and nonlinear optics (Irfan et al., 2017).

Catalytic Applications in Organic Synthesis

- Hierarchical mesoporous–macroporous CuAlPO‐5 exhibited high catalytic activity and selectivity for the oxidation of bulky aromatic amines like 1‐naphthalenamine to nitroarenes under mild conditions. This process is crucial for the selective production of nitroarenes, which are important in organic synthesis (Ke et al., 2017).

Electrochemical Applications

- Studies on the electrochemical behavior of related compounds like naphthalene 1-nitro-6-sulfonic acid have shown potential applications in electroreduction processes. This research aids in understanding the reduction mechanisms of nitro compounds and their derivatives (Konarev, 2021).

Development of Anticancer Drugs

- Novel nitroaromatics, including derivatives of 1-naphthalenamine, have been synthesized and evaluated for their potential as anticancer drugs. Their ability to interact with human blood DNA and protect DNA against hydroxyl free radicals indicates their potential therapeutic value (Shabbir et al., 2015).

Synthesis of Carbon Networks and Nanostructures

- The synthesis of nanometer-sized conjugated molecules, including 5-nitronaphthyl family, by palladium-catalyzed cross-coupling reactions, opens avenues in developing extended pi-conjugated systems with applications in materials science (Rodríguez & Tejedor, 2002).

Organic Light Emitting Diodes (OLED)

- The synthesis and characterization of organotin compounds derived from Schiff bases of nitro-substituted naphthalene indicate their potential in OLED technologies. These compounds exhibit significant quantum yields and electroluminescence properties (García-López et al., 2014).

Environmental Biomarkers

- Metabolites of compounds like 1-naphthalenamine can serve as biomarkers for exposure to traffic-related pollutants. This application is crucial in environmental monitoring and public health (Gong et al., 2015).

Safety And Hazards

“1-Naphthalenamine, 5-nitro-” is considered hazardous. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Eigenschaften

IUPAC Name |

5-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWILNPCZSSAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062945 | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalenamine, 5-nitro- | |

CAS RN |

3272-91-1 | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3272-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-5-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG4HZ5D3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)

acetate](/img/structure/B1329519.png)